

In-Depth Technical Guide: Physicochemical Properties of BTG 1640

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BTG 1640, also known as ABIO-08/01, is a novel isoxazoline derivative that has been investigated for its potential as a non-sedating anxiolytic agent. Its mechanism of action involves the selective inhibition of GABA-gated and glutamate-gated chloride channels. This technical guide provides a comprehensive overview of the known physical and chemical properties of BTG 1640, drawing from available data to support further research and development. While experimentally determined physicochemical data remains limited in publicly accessible literature, this guide consolidates key identifiers, computationally predicted properties, and relevant experimental methodologies for isoxazoline compounds.

Chemical Identity

A clear understanding of the chemical identity of **BTG 1640** is fundamental for any scientific investigation. The compound is systematically named and can be identified by several key descriptors.



Identifier	Value	
Chemical Name	(3R,3aS,7aS)-rel-Hexahydro-2-methyl-3- (phenylmethyl)-1,2-benzisoxazol-4(2H)-one	
Synonyms	ABIO-08/01, SP-1640	
CAS Number	152538-59-5	
Molecular Formula	C15H19NO2	
Molecular Weight	245.32 g/mol	
Chemical Structure	dot graph BTG1640_Structure { graph [layout=neato, size="3,3", overlap=false, splines=true, dpi=100]; node [shape=plaintext]; "C15H19NO2" [pos="1.5,2.5!"]; " " [image="https://pubchem.ncbi.nlm.nih.gov/imag e/imgsrv.fcgi?cid=119058013&t=l", pos="1.5,1.2!"]; } Chemical structure of BTG 1640.	

Physicochemical Properties

Precise physicochemical data is critical for drug development, influencing formulation, pharmacokinetics, and bioavailability. While extensive experimental data for **BTG 1640** is not publicly available, computational predictions provide valuable initial estimates.

Property	Value	Source
pKa (Predicted)	5.875	Computational Prediction[1]
XLogP (Predicted)	2.213	Computational Prediction[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Aqueous Solubility	Not available	-



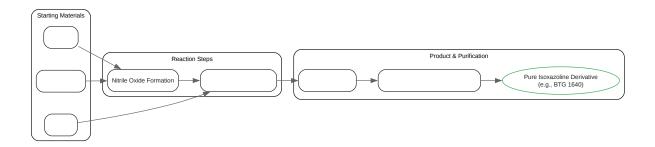
Note: The predicted pKa suggests that **BTG 1640** is a weakly basic compound. The predicted XLogP value indicates moderate lipophilicity, suggesting it may have reasonable membrane permeability.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **BTG 1640** are not explicitly published. However, based on the isoxazoline chemical class, established methodologies can be adapted.

Synthesis

The synthesis of isoxazoline derivatives, including structures analogous to **BTG 1640**, is commonly achieved through 1,3-dipolar cycloaddition reactions. A general workflow for such a synthesis is outlined below.



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A general workflow for the synthesis of isoxazoline derivatives.

A representative experimental protocol for the synthesis of a 3-phenyl-isoxazoline derivative involves the following steps:

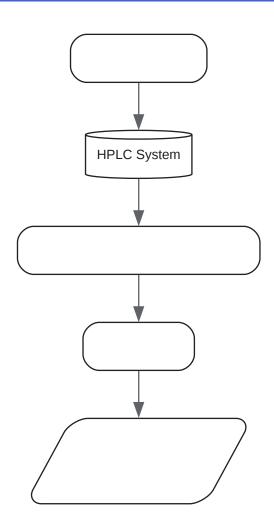


- Chalcone Formation: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form a chalcone.
- Cyclization: The resulting chalcone is then reacted with hydroxylamine hydrochloride in a basic medium (e.g., aqueous NaOH or KOH in ethanol).
- Work-up and Purification: The reaction mixture is typically acidified to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization or column chromatography.

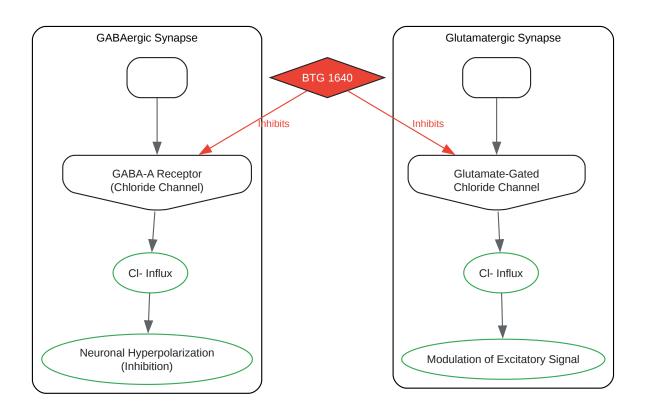
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the analysis and quantification of isoxazoline compounds in various matrices. A general method for the analysis of **BTG 1640** in pharmaceutical formulations or biological samples would involve the following:









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References

- 1. researchgate.net [researchgate.net]
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